molecular formula C15H12F3N5OS2 B2449649 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 905780-82-7

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2449649
CAS RN: 905780-82-7
M. Wt: 399.41
InChI Key: SWOPCXJULWJCGO-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H12F3N5OS2 and its molecular weight is 399.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Screening : Compounds derived from 1,2,4-triazole scaffolds, including those structurally related to the query compound, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds possess significant in vitro antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These activities are attributed to the presence of the 1,2,4-triazole ring and various substitutions that enhance their interaction with microbial enzymes or DNA (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Applications

  • Antitumor Activity Evaluation : Several studies have focused on synthesizing derivatives of 1,2,4-triazole and evaluating their potential as antitumor agents. Compounds showing considerable anticancer activity have been identified, highlighting the versatility of the 1,2,4-triazole scaffold in drug design for oncology. Notably, some derivatives exhibited activity against a range of cancer cell lines, underscoring their potential as leads for the development of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Biological Activity and Drug Development

  • Development of Biological Inhibitors : Research into 1,2,4-triazole derivatives has also extended into the development of inhibitors for specific enzymes or biological pathways. For instance, derivatives structurally akin to the query compound have been investigated as glutaminase inhibitors, showcasing their potential in targeting metabolic pathways relevant to diseases such as cancer. This highlights the broad applicability of these compounds in therapeutic development beyond antimicrobial and antitumor activities (Shukla et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a thiophene and triazole moiety, have been reported to exhibit a wide range of biological activities . They have been associated with anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties, suggesting that they may interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects .

Result of Action

Compounds with similar structures have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . These effects suggest that the compound may induce changes at the molecular and cellular levels that result in altered cell proliferation, inflammation, microbial growth, or blood pressure regulation.

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5OS2/c16-15(17,18)9-4-1-2-5-10(9)20-12(24)8-26-14-22-21-13(23(14)19)11-6-3-7-25-11/h1-7H,8,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOPCXJULWJCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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